N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzamide core
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c1-28-13-7-11(24(26)27)2-3-12(13)23-14(25)8-4-9(15(17,18)19)6-10(5-8)16(20,21)22/h2-7H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXHSNVEUVHGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline, followed by acylation with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to yield the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products Formed
Reduction: N-(2-amino-4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: N-(2-hydroxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide
- N-(4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
- N-(2-methoxy-4-nitrophenyl)-benzamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of methoxy, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
